molecular formula C19H22O2 B193401 Androsta-1,4-diene-3,6,17-trione CAS No. 72648-46-5

Androsta-1,4-diene-3,6,17-trione

Cat. No. B193401
CAS RN: 72648-46-5
M. Wt: 298.4 g/mol
InChI Key: BXPQXTJWPDQYMP-IEVKOWOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-1,4-diene-3,6,17-trione, also known as ADT, is a compound with the molecular formula C19H22O3 . It is used in the pharmaceutical industry and is known to be an aromatase inhibitor . This compound is also a metabolite of progesterone .


Synthesis Analysis

The biotransformation of cholesterol to Androsta-1,4-diene-3,6,17-trione (ADD) has been achieved by Nocardia species . The process involves the selective cleavage of the side chain of sterols, yielding androstane steroids .


Molecular Structure Analysis

The molecular structure of Androsta-1,4-diene-3,6,17-trione consists of 19 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 298.376 Da and the monoisotopic mass is 298.156891 Da .


Physical And Chemical Properties Analysis

Androsta-1,4-diene-3,6,17-trione has a density of 1.2±0.1 g/cm3, a boiling point of 469.6±45.0 °C at 760 mmHg, and a flash point of 203.3±23.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Hormone Pharmaceutical Precursor

Androsta-1,4-diene-3,6,17-trione is a crucial intermediate in the synthesis of hormone pharmaceuticals. It is utilized for hormonal treatments, anti-inflammatory medications, and anti-tumor therapies. This compound serves as a key derivative in the steroid degradation process by microorganisms and can be used to synthesize various high-value drugs like estrogen, progestogen, and contraceptive agents .

Bioconversion from Phytosterols

This compound can be bio-converted from phytosterols, which are plant-derived sterols similar to cholesterol. The bioconversion process is significant because it provides a method to produce Androsta-1,4-diene-3,6,17-trione as an important hormone drug intermediate. However, challenges exist in the separation and purification due to structural and physiological similarities between this compound and androstenedione (AD) .

Biotransformation Using Microorganisms

Living cells of certain microorganisms like Mycobacterium sp. have been used to produce Androsta-1,4-diene-3,6,17-trione through biotransformation processes. These processes involve the immobilization of cells on solid carriers and can lead to the production of this compound from cholesterol .

Actinomycete-mediated Biotransformation

A newly isolated actinomycete strain, G. neofelifaecis, has been reported to efficiently biotransform cholesterol into Androsta-1,4-diene-3,6,17-trione. The study identified several steroid intermediates and investigated the effects of various factors on the biotransformation process .

Fungal Transformation

Fungi of the genus Aspergillus have shown potential in transforming different steroid substances. Specifically, Aspergillus brasiliensis cells have been evaluated for their ability to biotransform Androsta-1,4-diene-3,6,17-trione .

Mechanism of Action

Androsta-1,4-diene-3,6,17-trione acts as a potent irreversible aromatase inhibitor. It inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue .

Safety and Hazards

When handling Androsta-1,4-diene-3,6,17-trione, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPQXTJWPDQYMP-IEVKOWOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993488
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Androsta-1,4-diene-3,6,17-trione

CAS RN

72648-46-5
Record name Androsta-1,4-diene-3,6,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-1,4-diene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Boldione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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